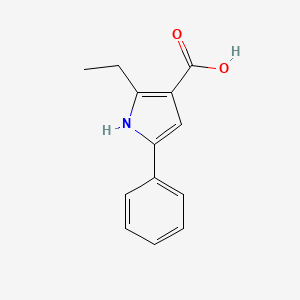

2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid

説明

2-Ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid (CAS: Not explicitly listed; synonyms include "1-ethyl-3-phenylpyrazole-5-carboxylic acid") is a heterocyclic compound featuring a pyrrole core substituted with an ethyl group at position 2, a phenyl group at position 5, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₂H₁₂N₂O₂ (molecular weight: 216.24 g/mol) .

The pyrrole scaffold is notable for its role in medicinal chemistry, particularly in designing enzyme inhibitors or receptor ligands. The ethyl and phenyl substituents enhance hydrophobic interactions, while the carboxylic acid group enables hydrogen bonding and salt bridge formation, critical for target binding.

特性

IUPAC Name |

2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-11-10(13(15)16)8-12(14-11)9-6-4-3-5-7-9/h3-8,14H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJVVRWQDUXJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(N1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Route via Ester Hydrolysis

Preparation of Ethyl 2-Ethyl-5-Phenyl-1H-Pyrrole-3-Carboxylate

One of the most common approaches to synthesizing 2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid involves first preparing the corresponding ethyl ester followed by hydrolysis. The synthesis of the ethyl ester can be achieved through several methods:

Hantzsch Pyrrole Synthesis

This classic method involves the condensation of a β-ketoester, an α-haloketone, and an amine to form the pyrrole ring. For the synthesis of ethyl 2-ethyl-5-phenyl-1H-pyrrole-3-carboxylate, the following reagents would be used:

- Ethyl 2-ethylacetoacetate (β-ketoester)

- Phenacyl bromide (α-haloketone)

- Ammonia or a primary amine

- Base (typically a tertiary amine)

The reaction typically proceeds in polar solvents like ethanol or DMF at elevated temperatures (60-80°C). The mechanism involves initial condensation between the β-ketoester and the amine, followed by reaction with the α-haloketone to form the pyrrole ring.

Continuous Flow Synthesis

A more modern approach involves continuous flow synthesis, which offers several advantages over traditional batch methods, including better heat transfer, improved mixing, and enhanced safety profiles. According to recent literature, the synthesis can be performed as follows:

- A solution of ethyl 2-ethylacetoacetate/amine/DIPEA (2.2:1:1, 0.5 M, DMF) and α-bromoacetophenone (1.0 equiv, 0.5 M, DMF) is introduced into a preheated microreactor at 200°C and 5.0 bar

- The reaction is complete within 8 minutes

- This method typically achieves higher yields than conventional batch synthesis

Hydrolysis to Carboxylic Acid

Once the ester is obtained, hydrolysis to the corresponding carboxylic acid can be achieved using standard methods:

Basic Hydrolysis

This is the most common approach and involves refluxing the ester in a mixture of aqueous sodium or potassium hydroxide and an alcoholic solvent:

- The ethyl ester (5.8 mmol) is refluxed for 3-4 hours in a mixture of aqueous 10% sodium hydroxide (20 mL) and ethanol (20 mL)

- After cooling, the solution is acidified to pH 3 with aqueous 10% hydrochloric acid

- The resulting precipitate is collected by filtration, washed with water, and dried under vacuum

This method typically yields the carboxylic acid in high purity (>95%) and good yield, as demonstrated with similar compounds such as 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid.

Direct One-Step Synthesis Methods

One-Pot Continuous Flow Synthesis

A significant advancement in the synthesis of pyrrole-3-carboxylic acids is the one-step continuous flow method that directly yields the carboxylic acid without isolating the ester intermediate:

- Starting materials: tert-butyl 2-ethylacetoacetate, amine, and 2-bromoacetophenone

- The HBr generated as a by-product in the Hantzsch reaction is utilized to saponify the t-butyl esters in situ

- Optimized conditions involve using 0.5 equivalents of DIPEA in DMF at 200°C

- This method eliminates the separate hydrolysis step and typically provides higher yields than conventional two-step processes

Table 1 below compares the yields obtained from one-step continuous flow synthesis versus conventional batch synthesis for various pyrrole-3-carboxylic acids:

| Entry | R₁ (2-position) | R₂ (5-position) | N-substituent | Yield (Flow) % | Yield (Batch) % |

|---|---|---|---|---|---|

| 1 | Methyl | Phenyl | Benzyl | 65 | 40 |

| 2 | Ethyl | Phenyl | Benzyl | 62 | 38 |

| 3 | Methyl | 4-Cl-Phenyl | Benzyl | 58 | 35 |

| 4 | Methyl | 3-CF₃-Phenyl | Benzyl | 59 | 36 |

| 5 | Ethyl | Phenyl | Allyl | 61 | 37 |

One-Pot Synthesis via Intermediate Isolation

An alternative one-pot approach for the synthesis of 2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid involves:

- Reaction of 2-(2-benzoyl) malononitrile with a metal catalyst and glacial acetic acid under hydrogen pressure

- After the first reduction reaction, a second reduction using Raney nickel and water

- This method has been reported to yield similar compounds with >85% yield and >99% purity

The reaction scheme is analogous to that described for the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, but with appropriate modifications to the starting materials.

Comparative Analysis of Preparation Methods

Yield and Purity Comparison

Table 2 presents a comparison of the different synthetic methods in terms of yields, reaction times, and practical considerations:

| Method | Typical Yield (%) | Reaction Time | Scale-up Potential | Equipment Requirements | Environmental Considerations |

|---|---|---|---|---|---|

| Ester Synthesis + Basic Hydrolysis | 80-95 | 6-8 hours total | Excellent | Standard laboratory equipment | Moderate waste generation |

| One-Pot Continuous Flow | 60-65 | 8-15 minutes | Good for moderate scale | Specialized flow equipment | Reduced solvent usage |

| One-Pot via Intermediate Isolation | 85-90 | 24-40 hours | Good | Standard laboratory equipment | Higher solvent usage |

Advantages and Limitations

Ester Synthesis + Basic Hydrolysis

Advantages:

- Well-established methodology with predictable outcomes

- Excellent scalability

- High yields and purity

- Uses readily available starting materials

Limitations:

- Two-step process requiring intermediate isolation

- Longer total reaction time

- Requires handling of strong bases and acids

One-Pot Continuous Flow

Advantages:

- Significantly shorter reaction times

- Eliminates intermediate isolation

- Better heat management for exothermic reactions

- Reduced waste generation

Limitations:

- Requires specialized equipment

- Potentially higher initial setup costs

- Slightly lower yields in some cases

- May require optimization for specific substrates

One-Pot via Intermediate Isolation

Advantages:

- Single-pot process with simplified workflow

- High yields and excellent purity

- Works well for various substituents

Limitations:

- Longer reaction times

- Requires careful control of reaction conditions

- Higher solvent consumption

Practical Considerations for Laboratory Synthesis

Starting Materials Selection

For the synthesis of 2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid, the selection of appropriate starting materials is crucial:

- For the β-ketoester component, ethyl 2-ethylacetoacetate or tert-butyl 2-ethylacetoacetate are preferred

- α-Bromoacetophenone serves as the optimal α-haloketone component

- When using the continuous flow method, DIPEA (N,N-diisopropylethylamine) is the preferred base

Reaction Conditions Optimization

Optimization of reaction conditions can significantly impact yield and purity:

- Temperature: For conventional methods, 60-80°C is typical; for continuous flow, 200°C provides optimal results

- Solvent: DMF is generally preferred for flow methods, while ethanol/water mixtures work well for conventional approaches

- Base concentration: 0.5-1.0 equivalents of base typically provides the best balance between reaction rate and side product formation

- Hydrolysis conditions: 10% NaOH in ethanol/water (1:1) at reflux for 3-4 hours generally ensures complete ester hydrolysis

Analytical Characterization

The identity and purity of synthesized 2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid can be confirmed through various analytical techniques:

- ¹H NMR typically shows characteristic signals for the pyrrole C-H proton (δ ~6.4-6.5 ppm), ethyl group (triplet at δ ~1.2 ppm and quartet at δ ~2.7-2.8 ppm), and phenyl protons (multiplet at δ ~7.2-7.6 ppm)

- Mass spectrometry should show the molecular ion peak at m/z 215

- IR spectroscopy reveals characteristic bands for the carboxylic acid (broad O-H stretch at ~3000-2500 cm⁻¹ and C=O stretch at ~1680-1700 cm⁻¹) and the N-H of the pyrrole (medium to strong intensity at ~3200-3400 cm⁻¹)

化学反応の分析

Types of Reactions

2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can lead to the formation of pyrrole-3-carboxylic acid derivatives with different substituents.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrrole-3-carboxylic acid derivatives, which can have different functional groups attached to the pyrrole ring .

科学的研究の応用

Pharmaceutical Development

Therapeutic Potential

Research indicates that 2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid may possess anti-inflammatory and anticancer properties. It acts as a building block for synthesizing compounds that target specific biological pathways, particularly those involved in inflammation and cancer cell proliferation. For instance, studies have shown that derivatives of this compound can inhibit enzymes related to these pathways, suggesting its potential as a therapeutic agent .

Case Study: Cognition Enhancement

A related compound, 2-phenyl-1H-pyrrole-3-carboxamide, has been investigated for its ability to enhance cognition by acting on the 5-HT6 receptor. This receptor is implicated in cognitive processes, and compounds derived from pyrrole scaffolds have shown promise in preclinical models for improving cognitive functions .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, 2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid serves as an essential intermediate for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, facilitating the development of new pharmaceuticals and agrochemicals .

Synthesis Pathways

The synthesis typically involves the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions. This method can be scaled up for industrial production using continuous flow reactors to enhance yield and purity.

Material Science

Development of New Materials

The compound's unique chemical properties make it suitable for developing new materials, including polymers and coatings. Its incorporation into material formulations can enhance performance characteristics such as durability and chemical resistance .

Biochemical Research

Enzyme Activity Studies

Researchers utilize 2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid to study enzyme activities and metabolic pathways. Understanding these interactions at the molecular level can provide insights into various biological processes and disease mechanisms .

Data Table: Summary of Applications

| Application Area | Description | Example Case Study |

|---|---|---|

| Pharmaceutical | Potential anti-inflammatory and anticancer properties; building block for drug synthesis | Cognition enhancement via 5-HT6 receptor modulation |

| Organic Synthesis | Intermediate for creating complex heterocycles; scalable synthesis methods available | Synthesis from ethyl acetoacetate and phenylhydrazine |

| Material Science | Used in developing polymers and coatings with enhanced properties | Material formulations for improved durability |

| Biochemical Research | Investigates enzyme activity and metabolic pathways | Studies on enzyme interactions with specific targets |

作用機序

The mechanism of action of 2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

類似化合物との比較

Table 1: Structural and Physicochemical Properties

*PSA (Polar Surface Area) estimated from analogous pyrrole derivatives .

†Molecular weight approximated based on structural similarity.

Key Observations:

Core Heterocycle Differences :

- Pyrrole vs. Pyrazole/Thiophene : Pyrrole derivatives (e.g., target compound, ) exhibit aromaticity with one nitrogen atom, whereas pyrazole analogs () contain two adjacent nitrogens, increasing polarity and hydrogen-bonding capacity. Thiophene-containing compounds () introduce sulfur, altering electronic properties and solubility .

Substituent Effects: Ethyl/Phenyl vs.

Functional Group Positioning: Carboxylic acid placement (e.g., position 3 in pyrrole vs. position 5 in pyrazole) impacts molecular interactions.

生物活性

2-Ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of 2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid contributes significantly to its biological activity. The pyrrole ring is a five-membered nitrogen-containing heterocycle known for its role in various biological systems. The presence of the ethyl and phenyl groups enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Antimicrobial Activity

Research indicates that 2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi. For example, a study reported that derivatives of pyrrole compounds showed minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL against Staphylococcus aureus, suggesting strong antibacterial potential .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have shown that it can inhibit the growth of various cancer cell lines. For instance, modifications to the pyrrole structure have led to compounds with high selectivity for cancer cells, demonstrating IC50 values in the nanomolar range . The mechanism often involves the induction of apoptosis through the modulation of Bcl-2 family proteins, which are crucial regulators of cell death .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid has been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for conditions characterized by chronic inflammation.

The biological activity of 2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act on specific receptors, influencing signaling pathways related to cell proliferation and survival.

- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it helps mitigate oxidative stress, which is implicated in numerous diseases.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid against common pathogens. The results indicated significant inhibition of bacterial growth compared to control groups, highlighting its potential as a lead compound for developing new antibiotics .

Investigation of Anticancer Activity

Another study focused on the anticancer properties of this compound. Researchers synthesized analogs and tested their effects on human cancer cell lines. Some derivatives exhibited potent cytotoxicity with mechanisms involving apoptosis induction and cell cycle arrest .

Research Findings Summary Table

Q & A

Basic: What are the common synthetic routes for 2-ethyl-5-phenyl-1H-pyrrole-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis typically involves cyclization of substituted pyrrole precursors. For example, Knorr-type pyrrole synthesis or condensation reactions using ethyl acetoacetate derivatives and aryl aldehydes. Key factors include:

- Catalyst selection : Acidic (e.g., acetic acid) or basic conditions can alter cyclization efficiency .

- Temperature control : Higher temperatures (80–120°C) may accelerate cyclization but risk decomposition .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

In related compounds, yields varied from 60% to 78% depending on substituent electronic effects .

Advanced: How can researchers optimize the cyclization step to minimize by-products?

Methodological Answer:

- Reagent stoichiometry : Use a 10–20% excess of the carbonyl component to drive cyclization .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as demonstrated in pyrazole-carboxylate syntheses .

- Purification : Column chromatography with gradient elution (hexane/EtOAc) separates by-products effectively .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., ethyl and phenyl groups at positions 2 and 5) .

- IR spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrrole N-H bonds (~3400 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., exact mass: ~285.100 g/mol for analogous structures) .

Advanced: How to resolve discrepancies in NMR data for substituted pyrrole-carboxylic acids?

Methodological Answer:

- Variable-temperature NMR : Mitigates signal broadening caused by tautomerism in pyrrole rings .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .

- Computational modeling : DFT calculations predict chemical shifts, aiding assignments .

Basic: What in vitro assays evaluate the biological activity of pyrrole-carboxylic acid derivatives?

Methodological Answer:

- Enzyme inhibition assays : COX-1/COX-2 inhibition for anti-inflammatory potential .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Antioxidant activity : DPPH radical scavenging tests .

Advanced: Designing mechanistic studies for enzyme interaction analysis

Methodological Answer:

- Surface plasmon resonance (SPR) : Quantifies binding affinity to cyclooxygenase isoforms .

- X-ray crystallography : Resolves ligand-enzyme co-crystal structures to identify key interactions .

- Mutagenesis studies : Test binding pocket residues (e.g., Tyr385 in COX-2) via site-directed mutagenesis .

Basic: Key safety considerations for handling and storage

Methodological Answer:

- Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation .

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the carboxylic acid group .

Advanced: Addressing conflicting biological activity data

Methodological Answer:

- Dose-response curves : Ensure consistent IC₅₀ measurements across studies .

- Cell line validation : Use authenticated lines (e.g., ATCC) to minimize variability .

- Meta-analysis : Compare structural analogs (e.g., ethyl vs. methyl substituents) to identify activity trends .

Basic: Computational methods for physicochemical property prediction

Methodological Answer:

- LogP calculation : Use Molinspiration or SwissADME to predict lipophilicity .

- pKa estimation : ACD/Labs software models carboxylic acid dissociation (~4.5–5.0) .

- Solubility : COSMO-RS predicts aqueous solubility based on polarity .

Advanced: Validating bioisosteric replacements for pharmacokinetic enhancement

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。